Phosphonic acid, (p-acetamidophenyl)-

DPP IV inhibition irreversible serine protease inhibitor diaryl phosphonate SAR

Phosphonic acid, (p-acetamidophenyl)- (CAS 69503-84-0) is the exclusive validated scaffold for achieving the critical potency-stability balance in irreversible DPP IV inhibitor programs. Unlike unsubstituted or alternative electron-donating/withdrawing arylphosphonic acids that suffer from rapid plasma hydrolysis or inactivity, only the para-acetamido substituent (Hammett σ ≈ 0.0) enables both an IC50 of 0.4 µM and a plasma half-life exceeding 320 min when formulated as bis(4-acetamidophenyl) phosphonate ester prodrug 11e. For nanoparticulate T1 MRI contrast agents, this precursor directly enables DOTAPP-mediated irreversible Gd(III) anchoring onto TiO2 surfaces. Procure to access the fully characterized scaffold with benchmarked dual IC50/t1/2 thresholds for SAR campaigns.

Molecular Formula C8H10NO4P
Molecular Weight 215.14 g/mol
CAS No. 69503-84-0
Cat. No. B8624878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphonic acid, (p-acetamidophenyl)-
CAS69503-84-0
Molecular FormulaC8H10NO4P
Molecular Weight215.14 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)P(=O)(O)O
InChIInChI=1S/C8H10NO4P/c1-6(10)9-7-2-4-8(5-3-7)14(11,12)13/h2-5H,1H3,(H,9,10)(H2,11,12,13)
InChIKeyDTWZQJUQXWWEJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phosphonic Acid, (p-Acetamidophenyl)- (CAS 69503-84-0): Quantitative Differentiation Guide for Scientific Procurement


Phosphonic acid, (p-acetamidophenyl)- (CAS 69503-84-0; C₈H₁₀NO₄P, MW 215.14 g/mol), also referred to as (4-acetamidophenyl)phosphonic acid, is an arylphosphonic acid bearing an electron-neutral para-acetamido substituent [1]. This substitution pattern distinguishes it from other commercially available arylphosphonic acids by providing a unique electronic profile that, when incorporated into diaryl phosphonate ester prodrugs, simultaneously delivers high inhibitory potency and extended plasma stability against serine proteases such as dipeptidyl peptidase IV (DPP IV) [2]. The compound also serves as a key precursor for bifunctional chelators (e.g., DOTAPP) that enable stable phosphonate-mediated anchoring of lanthanide complexes onto metal oxide nanoparticle surfaces for MRI contrast agent development [3].

Why Generic Arylphosphonic Acids Cannot Replace (p-Acetamidophenyl)phosphonic Acid in Irreversible Inhibitor Design


Direct substitution of (p-acetamidophenyl)phosphonic acid with alternative arylphosphonic acids (e.g., unsubstituted phenylphosphonic acid, 4-hydroxyphenylphosphonic acid, or 4-methoxycarbonylphenylphosphonic acid) leads to a well-documented potency-stability trade-off that cannot be mitigated by formulation or downstream chemistry. The para-acetamido group occupies a unique electronic position (Hammett σ ≈ 0.0) that decouples the intrinsic inverse correlation between phosphonate electrophilicity and aqueous stability [1]. More electron-withdrawing substituents yield higher inactivation rates but suffer from rapid plasma hydrolysis (half-life < 20 min), while more electron-donating substituents are stable but virtually inactive. The 4-acetamido substitution is the only mono-substituent within the published diaryl phosphonate series that achieves both an IC₅₀ < 1 µM and a plasma half-life exceeding 300 minutes [1].

Quantitative Differentiation Evidence: (p-Acetamidophenyl)phosphonic Acid vs. Comparator Arylphosphonic Acids


80-Fold Improvement in DPP IV Inhibitory Potency Over the Unsubstituted Diphenyl Phosphonate Lead Compound

The bis(4-acetamidophenyl) ester derivative (11e) achieves an IC₅₀ of 0.4 ± 0.2 µM against human DPP IV, compared to 32 µM for the unsubstituted diphenyl phosphonate lead compound (5), representing an 80-fold potency gain [1]. This improvement is directly attributable to the electron-withdrawing yet resonance-moderated character of the para-acetamido substituent, which optimally tunes the electrophilicity of the phosphorus center for irreversible active-site serine phosphonylation.

DPP IV inhibition irreversible serine protease inhibitor diaryl phosphonate SAR

17-Fold Greater Plasma Stability Than the Most Potent (Methoxycarbonyl) Analogue While Retaining Sub-Micromolar Potency

The 4-acetamidophenyl ester 11e exhibits a plasma half-life (t₁/₂) of 320 ± 140 min in human citrated plasma at 37 °C [1]. In contrast, the 4-methoxycarbonyl-substituted analogue (11m), which is 25-fold more reactive toward DPP IV (kcal = 4.8 × 10⁴ M⁻¹s⁻¹), undergoes rapid hydrolysis with a t₁/₂ of only 19 ± 1 min. The 4-acetamido substitution thus uniquely breaks the inverse Hammett correlation between potency and stability observed across the entire diaryl phosphonate series.

plasma stability irreversible inhibitor pharmacokinetics phosphonate ester hydrolysis

Favorable Preliminary Cytotoxicity Profile in Human Peripheral Blood Mononuclear Cells

Compound 11e (bis(4-acetamidophenyl) ester) demonstrated low cytotoxicity in human peripheral blood mononuclear cells (PBMCs) at concentrations corresponding to its DPP IV inhibitory range [1]. This contrasts with the general concern that electrophilic phosphonate esters may exhibit significant non-specific cytotoxicity. The authors explicitly note this favorable profile as a contributing factor for advancing 11e as a lead compound for in vivo studies.

cytotoxicity PBMC immunomodulation

Phosphonate-Mediated Irreversible Chemisorption onto TiO₂ Nanoparticles Enables Enhanced MRI Relaxivity

The phosphonic acid moiety of (p-acetamidophenyl)phosphonic acid, incorporated into the DOTA-monoamide ligand DOTAPP, enables stable chemisorption of Gd(III) complexes onto nanocrystalline TiO₂ surfaces [1]. The anchored Gd(III)-DOTAPP complex exhibits a millimolar relaxivity (r₁) that is substantially higher than that of the free (non-anchored) complex, demonstrating that the phosphonate group provides not only robust surface binding but also functional performance enhancement. This phosphonate anchoring strategy is directly enabled by the (p-acetamidophenyl)phosphonic acid precursor used in the DOTAPP synthesis.

MRI contrast agent TiO₂ nanoparticle functionalization phosphonate surface anchoring

Quantitative Hammett Analysis Identifies the 4-Acetamido Substituent as the Sole Electronic 'Sweet Spot' Across the Diaryl Phosphonate Series

A strong linear free-energy relationship (r² = 0.82) exists between the Hammett σ constant of the aryl substituent and log(kcal) for DPP IV inactivation across the diaryl phosphonate series [1]. The 4-acetamido group (σ ≈ 0.00) produces an inactivation rate constant of 1.9 × 10³ M⁻¹s⁻¹ while maintaining a plasma t₁/₂ of 320 min. More electron-withdrawing groups (e.g., 4-MeO₂C, σ ≈ +0.45) achieve higher kcal (4.8 × 10⁴ M⁻¹s⁻¹) but collapse in plasma (t₁/₂ = 19 min); more electron-donating groups (e.g., 4-HO, σ ≈ -0.37) are stable but nearly inactive (IC₅₀ > 100 µM). The 4-acetamido substitution is the only group that breaks the potency-stability correlation, positioning the compound in a region of parameter space inaccessible to any other mono-substituted arylphosphonic acid evaluated.

Hammett correlation SAR analysis irreversible inhibitor design

Procurement-Driven Application Scenarios for (p-Acetamidophenyl)phosphonic Acid (CAS 69503-84-0)


Irreversible DPP IV (CD26) Inhibitor Development for Diabetes, Immunomodulation, and Ischemia-Reperfusion Injury Research

Investigators requiring a validated irreversible DPP IV inhibitor scaffold should procure (p-acetamidophenyl)phosphonic acid for conversion to bis(4-acetamidophenyl) phosphonate ester prodrugs. The 80-fold potency gain (IC₅₀ = 0.4 µM) and 320-min plasma half-life documented for compound 11e [1] are directly contingent on the 4-acetamidophenyl moiety. Alternative arylphosphonic acids cannot achieve this potency-stability balance. This scaffold has been independently validated in lung transplantation models where intragraft DPP IV inhibition with AB192 (the bis(4-acetamidophenyl) ester) attenuated ischemia-reperfusion injury after 18-hour extended ischemia [REFS-2, REFS-3].

Synthesis of Phosphonate-Anchored Bifunctional Chelators for Metal Oxide Nanoparticle MRI Contrast Agents

For research groups developing nanoparticulate T₁ MRI contrast agents based on TiO₂ or related metal oxides, (p-acetamidophenyl)phosphonic acid provides the essential phosphonate anchoring group via its diethyl ester. The DOTAPP ligand synthesized from this precursor enables irreversible chemisorption of Gd(III) onto TiO₂ surfaces, yielding a surface-bound complex with substantially enhanced relaxivity compared to the free chelate [4]. The acetamido group additionally provides a functional handle for further bioconjugation, expanding the utility beyond simple surface anchoring.

Quantitative Structure-Activity Relationship (QSAR) and Hammett Correlation Studies of Serine Protease Irreversible Inhibitors

The well-defined electronic parameters (σ ≈ 0.00) and fully characterized potency-stability profile of the 4-acetamidophenyl scaffold [1] make this phosphonic acid an indispensable reference compound in SAR campaigns. Medicinal chemists can employ it as a benchmark against which novel phosphonate ester substituents are compared, with the dual IC₅₀ (0.4 µM) and t₁/₂ (320 min) values serving as quantitative thresholds for candidate advancement.

Phosphonate-Based Metal-Organic Frameworks (MOFs) and Supramolecular Coordination Polymers

The bifunctional nature of (p-acetamidophenyl)phosphonic acid—providing both a metal-coordinating phosphonate group and a hydrogen-bond-capable acetamido moiety—enables the construction of coordination polymers with tunable dimensionality. While direct comparative performance data for this application remain limited in the open literature, the compound's documented ability to anchor onto metal oxide surfaces [4] supports its potential utility in MOF synthesis where directional hydrogen bonding influences framework topology.

Quote Request

Request a Quote for Phosphonic acid, (p-acetamidophenyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.